molecular formula C11H14O3 B186323 1-(2,4-Dihydroxyphenyl)-1-pentanone CAS No. 15116-13-9

1-(2,4-Dihydroxyphenyl)-1-pentanone

Cat. No. B186323
CAS RN: 15116-13-9
M. Wt: 194.23 g/mol
InChI Key: VSJCHGYLCJUPRX-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-1-pentanone, also known as Ethanone, is a chemical compound with the formula C8H8O3 and a molecular weight of 152.1473 . It is also known by other names such as Acetophenone, 2’,4’-dihydroxy-; β-Resacetophenone; Resacetophenone; Resoacetophenone; 2,4-Dihydroxyacetophenone; 2’,4’-Dihydroxyacetophenone; 4-Acetylresorcinol; Resorcinol, 4-acetyl-; beta-Resacetophenone; 1-Acetylbenzene-2,4-diol; 4-Acetyl-1,3-benzenediol .


Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and heterocyclization, demonstrating the flexibility in creating derivatives of 1-(2,4-Dihydroxyphenyl)-1-pentanone. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with dimethylformamide leads to heterocyclization, yielding isoflavone and various heterocycles in good yields .


Molecular Structure Analysis

The molecular structure of derivatives, such as (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, reveals trans-ring junction cyclohexane rings with E conformation in the C=N double bond, indicating structural diversity within this chemical family.


Chemical Reactions Analysis

The reactivity towards ligand bonding and complex formation with metals, as seen in oxo and phenylimido rhenium (V) complexes studies, showcases the chemical versatility and potential for creating novel coordination compounds with unique properties .


Physical And Chemical Properties Analysis

The synthesized 2-(2′,4 ′-dihydroxyphenyl) benzimidazole, benzoxazole and benzothiazole are fluorescent and the emission characteristic are very sensitive to the micro-environment. They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .

Scientific Research Applications

Atmospheric Chemistry Studies

1-(2,4-Dihydroxyphenyl)-1-pentanone is relevant in atmospheric chemistry, particularly in studies of gas-phase reactions. For instance, its derivative, 5-hydroxy-2-pentanone, is a significant product in the gas-phase reaction of OH radicals with n-pentane in the presence of NO, as explored by Aschmann, Arey, and Atkinson (2003) (Aschmann, Arey, & Atkinson, 2003).

Polymorphism and Thermoanalytical Studies

In the field of crystallography and materials science, polymorphism studies of related compounds like 4′-hydroxyvalerophenone provide valuable insights. Lopes et al. (2017) identified a new polymorph of this compound, contributing to the understanding of its structural and thermal properties (Lopes et al., 2017).

Medical Research

Although not directly related to 1-(2,4-Dihydroxyphenyl)-1-pentanone, its analogs have been studied in medical research. Kubohara (1999) researched the effects of differentiation-inducing factors on leukemia cells, using analogs of this compound (Kubohara, 1999).

Food Chemistry

In food chemistry, the Maillard reaction involving thiamine, cysteine, and xylose produces 5-hydroxy-3-mercapto-2-pentanone. Cerny and Guntz-Dubini (2008) identified and characterized this compound, highlighting its role in flavor chemistry (Cerny & Guntz-Dubini, 2008).

Chemical Synthesis and Characterization

The synthesis and characterization of 1-(2,4-Dihydroxyphenyl)-1-pentanone related compounds have been explored in various studies. Guo Juan (2007) synthesized 2-methyl-2-hydroxy-1-phenyl-1-pentanone, contributing to the knowledge of synthetic procedures and compound properties (Guo Juan, 2007).

Bioinorganic Chemistry

Metal complexes involving derivatives of 1-(2,4-Dihydroxyphenyl)-1-pentanone are studied for their antibacterial and antioxidant properties. Ejidike and Ajibade (2015) synthesized and characterized metal(II) complexes, assessing their potential as antibacterial agents and radical scavengers (Ejidike & Ajibade, 2015).

Atmospheric Reaction Mechanisms

The study of atmospheric reaction mechanisms of compounds like 2-pentanone and 2-heptanone, closely related to 1-(2,4-Dihydroxyphenyl)-1-pentanone, provides insights into their environmental impact. Atkinson, Tuazon, and Aschmann (2000) explored the kinetics and products of gas-phase reactions of these compounds with OH radicals (Atkinson, Tuazon, & Aschmann, 2000).

Future Directions

While specific future directions for 1-(2,4-Dihydroxyphenyl)-1-pentanone are not available, the compound’s potential for creating novel coordination compounds with unique properties suggests that it could be a subject of future research .

properties

IUPAC Name

1-(2,4-dihydroxyphenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-4-10(13)9-6-5-8(12)7-11(9)14/h5-7,12,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJCHGYLCJUPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365329
Record name 1-(2,4-dihydroxyphenyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxyphenyl)-1-pentanone

CAS RN

15116-13-9
Record name 1-(2,4-dihydroxyphenyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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